

A Comprehensive Technical Guide to the Solubility of Homophthalic Acid in Organic Solvents

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Compound of Interest

Compound Name: Homophthalic acid

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This in-depth technical guide provides a detailed overview of the solubility of **homophthalic acid** in various organic solvents. Understanding the solubility characteristics of **homophthalic acid** is crucial for its application in chemical synthesis, drug development, and materials science. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to Homophthalic Acid

Homophthalic acid, also known as 2-(carboxymethyl)benzoic acid, is a dicarboxylic acid with the chemical formula $C_9H_8O_4$. It presents as a white to off-white crystalline powder. Its structure, featuring both a carboxylic acid and a phenylacetic acid moiety, governs its solubility in different media. The presence of two carboxylic acid groups allows for strong hydrogen bonding, influencing its interaction with various solvents.

Solubility of Homophthalic Acid

Quantitative solubility data for **homophthalic acid** in a wide range of organic solvents is not extensively available in publicly accessible literature. However, its solubility in water is reported to be approximately 12 g/L at 20 °C.^{[1][2]} It is also described as being soluble in dimethylformamide (DMF).^[2]

Due to the structural similarity between **homophthalic acid** and phthalic acid (benzene-1,2-dicarboxylic acid), the solubility data for phthalic acid can serve as a valuable proxy for estimating the solubility behavior of **homophthalic acid**. Both are aromatic dicarboxylic acids, and their interactions with polar and non-polar solvents are expected to be comparable. The primary difference is the methylene spacer between the carboxyl group and the benzene ring in one of the side chains of **homophthalic acid**, which may slightly increase its flexibility and interaction with certain solvents.

Quantitative Solubility Data of Phthalic Acid (as a Proxy for Homophthalic Acid)

The following table summarizes the mole fraction solubility (x) of phthalic acid in various organic solvents at different temperatures. This data was determined using the laser dynamic method and provides a strong indication of the expected solubility trends for **homophthalic acid**.

Solvent	Temperature (K)	Mole Fraction Solubility (x)
Alcohols		
Methanol	293.15	0.0883
303.15	0.1165	
313.15	0.1512	
323.15	0.1943	
333.15	0.2483	
Ethanol	293.15	0.0768
303.15	0.1005	
313.15	0.1301	
323.15	0.1668	
333.15	0.2123	
n-Propanol	293.15	0.0654
303.15	0.0851	
313.15	0.1098	
323.15	0.1404	
333.15	0.1782	
iso-Propanol	293.15	0.0598
303.15	0.0778	
313.15	0.1002	
323.15	0.1283	
333.15	0.1631	
n-Butanol	293.15	0.0589
303.15	0.0761	

313.15	0.0976	
323.15	0.1245	
333.15	0.1579	
iso-Butanol	293.15	0.0532
303.15	0.0685	
313.15	0.0874	
323.15	0.1109	
333.15	0.1401	
sec-Butanol	293.15	0.0611
303.15	0.0792	
313.15	0.1018	
323.15	0.1299	
333.15	0.1648	
tert-Butanol	293.15	0.0645
303.15	0.0841	
313.15	0.1086	
323.15	0.1392	
333.15	0.1775	
Amides & Other Solvents		
N,N-Dimethylformamide (DMF)	288.15	0.1891
298.15	0.2312	
308.15	0.2798	
318.15	0.3359	
328.15	0.4005	

N,N-Dimethylacetamide (DMAC)	288.15	0.2011
298.15	0.2455	
308.15	0.2968	
318.15	0.3561	
328.15	0.4243	
Dimethyl Sulfoxide (DMSO)	288.15	0.2134
298.15	0.2598	
308.15	0.3134	
318.15	0.3751	
328.15	0.4458	
N-Methyl-2-pyrrolidone (NMP)	288.15	0.2215
298.15	0.2691	
308.15	0.3241	
318.15	0.3875	
328.15	0.4602	

Data for phthalic acid is presented as a reasonable estimate for the solubility behavior of **homophthalic acid**. Source: Journal of Chemical & Engineering Data, 2021, 66, 11, 4283–4292 and Journal of Chemical & Engineering Data, 2023, 68, 5, 1231–1242.

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of a solid in a liquid. The choice of method often depends on the desired accuracy, the properties of the solute and solvent, and the available equipment. The most common methods are the isothermal saturation method (often coupled with gravimetric analysis) and the dynamic (polythermal) method.

Isothermal Saturation (Shake-Flask) Method with Gravimetric Analysis

This is a classical and widely used method for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), a known amount of the clear supernatant is taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Detailed Methodology:

- Preparation of the Saturated Solution:
 - An excess amount of **homophthalic acid** is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).
 - The container is placed in a constant temperature bath or shaker, agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ± 0.1 °C.
- Phase Separation:
 - After the equilibration period, the agitation is stopped, and the suspension is allowed to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.
 - Alternatively, the saturated solution can be separated from the excess solid by centrifugation or filtration using a filter compatible with the solvent and maintained at the experimental temperature.
- Sample Analysis (Gravimetric):
 - A known volume or mass of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-weighed syringe or pipette to avoid precipitation due to temperature changes.

- The withdrawn sample is transferred to a pre-weighed container (e.g., a beaker or evaporating dish).
- The solvent is evaporated from the sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
- The container with the dried solute is weighed again. The difference in mass gives the mass of the dissolved **homophthalic acid**.
- Calculation of Solubility:
 - The solubility is then calculated and can be expressed in various units such as grams per 100 mL of solvent, molality (mol/kg of solvent), or mole fraction.

Dynamic (Polythermal) Method using Laser Monitoring

This method involves observing the dissolution of a solid in a solvent as the temperature is changed.

Principle: A mixture of known composition (solute and solvent) is heated slowly until all the solid dissolves. The temperature at which the last solid particle disappears is the saturation temperature for that specific composition.

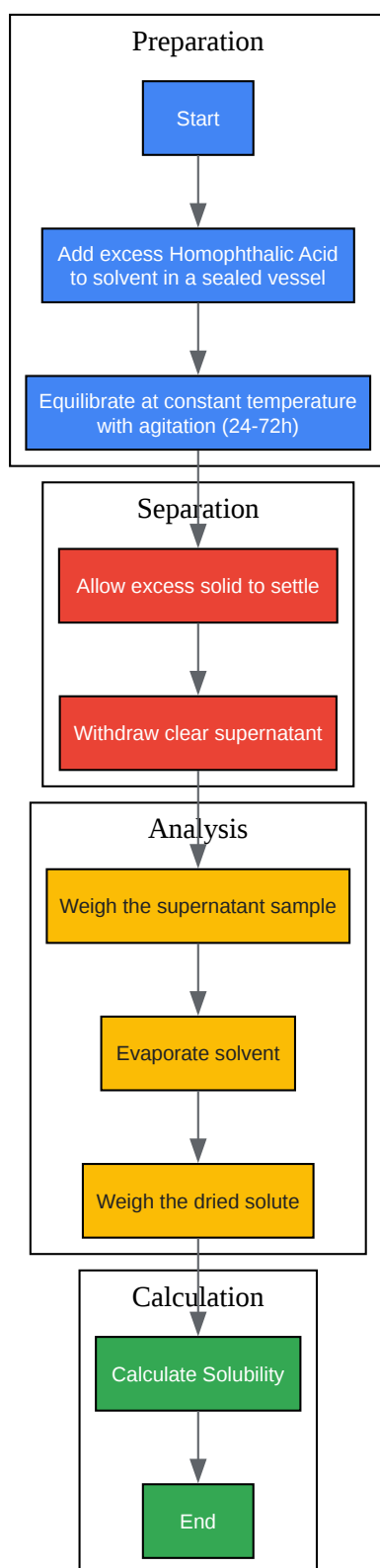
Detailed Methodology:

- Sample Preparation:
 - A precise amount of **homophthalic acid** and the organic solvent are weighed and placed in a sealed sample vessel equipped with a magnetic stirrer and a temperature sensor.
- Measurement:
 - The sample is heated at a constant, slow rate (e.g., 0.1-0.5 °C/min) while being continuously stirred.
 - A laser beam is passed through the sample, and the light transmission is monitored by a detector.

- As the solid dissolves, the solution becomes clearer, and the light transmission increases. The temperature at which the light transmission reaches a plateau (indicating complete dissolution) is recorded as the saturation temperature.
- Data Analysis:
 - The experiment is repeated for several different compositions of solute and solvent to generate a solubility curve (solubility vs. temperature).

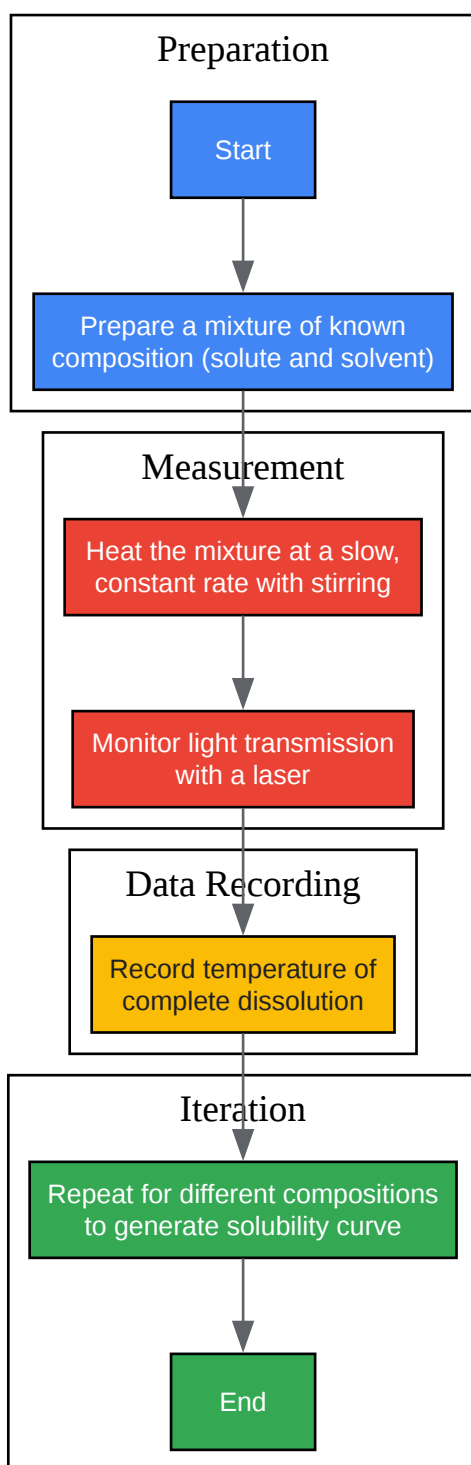
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for Isothermal Saturation Method.



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Caption: Workflow for Dynamic (Polythermal) Method.

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References

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